AChE Inhibitory Potency of a Key Derivative vs. Clinical Standard Donepezil
A derivative of the target compound, specifically 2-[4-(2-pyridyl)piperazin-1-yl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (compound 5o), exhibits a significantly lower IC50 for AChE inhibition compared to the clinical standard donepezil. This demonstrates the potential of the core scaffold to yield highly potent enzyme inhibitors [1][2].
| Evidence Dimension | AChE Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.011 µM (11 nM) for derivative 5o |
| Comparator Or Baseline | Donepezil: 0.054 µM (54 nM) |
| Quantified Difference | Derivative 5o is 4.9-fold more potent than donepezil |
| Conditions | In vitro Ellman's method against electric eel AChE at 0.1 µM concentration |
Why This Matters
This head-to-head comparison quantifies the scaffold's capacity for yielding derivatives with superior target engagement relative to a gold-standard drug, justifying its selection for AChE inhibitor discovery programs.
- [1] Yurttaş L, Kaplancikli ZA, Özkay Y. Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. J Enzyme Inhib Med Chem. 2013;28(5):1040-1047. View Source
- [2] BindingDB. Affinity Data for BDBM243036: IC50 51 nM. View Source
